Chloromethyl 5-chloro-octanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloromethyl 5-chloro-octanoate is an organic compound with the molecular formula C₉H₁₆Cl₂O₂ and a molecular weight of 227.128 g/mol . . This compound is characterized by the presence of a chloromethyl group and a chlorine atom attached to an octanoate chain, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloromethyl 5-chloro-octanoate can be synthesized through the esterification of 5-chlorooctanoic acid with chloromethyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps, such as distillation and recrystallization, are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Chloromethyl 5-chloro-octanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding substituted products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium hydroxide (KOH), and various amines.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Major Products Formed
Nucleophilic Substitution: Substituted products such as amides, ethers, and thioethers.
Hydrolysis: 5-chlorooctanoic acid and chloromethyl alcohol.
Oxidation: Carboxylic acids or aldehydes.
Scientific Research Applications
Chloromethyl 5-chloro-octanoate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of chloromethyl 5-chloro-octanoate involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various substituted products . The ester bond in the compound can be hydrolyzed to release 5-chlorooctanoic acid and chloromethyl alcohol, which can further participate in biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Chloromethyl 5-chlorohexanoate: Similar structure but with a shorter carbon chain.
Chloromethyl 5-chlorodecanoate: Similar structure but with a longer carbon chain.
Chloromethyl 5-chlorobutanoate: Similar structure but with an even shorter carbon chain.
Uniqueness
Chloromethyl 5-chloro-octanoate is unique due to its specific chain length, which imparts distinct chemical properties and reactivity compared to its shorter or longer chain analogs. The presence of both a chloromethyl group and a chlorine atom on the octanoate chain provides versatility in synthetic applications, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
80418-67-3 |
---|---|
Molecular Formula |
C9H16Cl2O2 |
Molecular Weight |
227.12 g/mol |
IUPAC Name |
chloromethyl 5-chlorooctanoate |
InChI |
InChI=1S/C9H16Cl2O2/c1-2-4-8(11)5-3-6-9(12)13-7-10/h8H,2-7H2,1H3 |
InChI Key |
JUVOKRBZTUYKPF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCCC(=O)OCCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.